BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

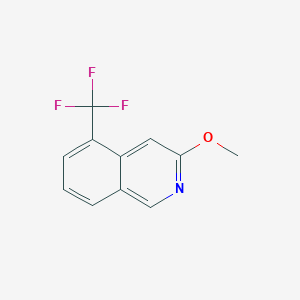

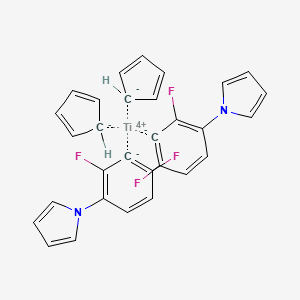

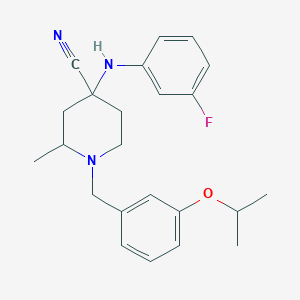

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is a useful research compound. Its molecular formula is C30H22F4N2Ti and its molecular weight is 534.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Holographic Data Storage : IRG 784 is used as a photoinitiator in PMMA photopolymers for holographic data storage. The study found that the weight ratio of IRG 784 in the polymer significantly affects the diffraction efficiency of the material, which is critical for data storage applications (Liu, Hong, Fan, Zang, & Tan, 2017).

Cancer Treatment : Research on various titanocene compounds, including derivatives of bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene, has shown potential in cancer treatment. These compounds have been tested for cytotoxicity against various cancer cell lines, with some showing promising results (Deally et al., 2010).

Photopolymerization : The photopolymerization of methylmethacrylate initiated by IRG 784 has been studied. This research provides insights into the mechanisms of photopolymerization, which is useful in the development of advanced materials (Gao, Xu, Yang, Li, & Feng, 1998).

Antitumor Agents : A study on glycol methyl ether and glycol amine substituted titanocenes, including derivatives of this compound, revealed their potential as antitumor agents. These compounds exhibited significant antiproliferative effects on various cancer cell lines (Strohfeldt, Müller‐Bunz, Pampillón, Sweeney, & Tacke, 2006).

Catalysis : Studies have also explored the use of various titanocene compounds as catalysts in chemical reactions, such as hydroboration of carbonyl compounds. These catalysts have shown efficiency in chemoselective reactions (Oluyadi, Ma, & Muhoro, 2013).

作用機序

Target of Action

Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene, also known as Irgacure 784, is primarily targeted towards unsaturated prepolymers . These prepolymers play a crucial role in the formation of polymers, which are large molecules made up of repeating subunits known as monomers.

Mode of Action

This compound acts as a photoinitiator, initiating the polymerization of unsaturated resins under the action of visible light or ultraviolet light . It does this by absorbing light and using the energy to break chemical bonds, generating reactive species that can initiate the polymerization process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of unsaturated resins . This process involves the conversion of small unsaturated monomers into large polymer chains. The initiation of this process by this compound leads to the formation of polymers with specific properties, depending on the type of monomers used.

Pharmacokinetics

Instead, its effectiveness is more related to its photoactivity, thermal stability, and low toxicity .

Result of Action

The primary result of the action of this compound is the formation of polymers from unsaturated resins . These polymers can be used in various applications, including the production of coatings, inks, and adhesives .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Its effectiveness as a photoinitiator requires the presence of light, specifically UV or visible light. Additionally, its thermal stability allows it to maintain its effectiveness under varying temperature conditions .

生化学分析

Biochemical Properties

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE plays a crucial role in biochemical reactions, particularly as a catalyst in polymerization and cross-coupling reactions . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with enzymes such as polymerases and ligases enhances the efficiency of biochemical reactions, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it alters cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to bind to active sites of enzymes and alter their activity is a key aspect of its molecular mechanism. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including damage to organs and tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Its role in these pathways highlights its potential as a tool for studying metabolic regulation and enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity. The compound’s distribution within tissues is also affected by its binding affinity to various cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures such as the nucleus, mitochondria, and endoplasmic reticulum determines its role in regulating cellular processes and biochemical reactions .

特性

| { "1. Design of the Synthesis Pathway": "The synthesis pathway for BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE involves the reaction of 2,6-difluoro-3-(1-hydropyrrol-1-yl)phenylmagnesium bromide with titanocene dichloride.", "2. Starting Materials": [ "2,6-difluoro-3-(1-hydropyrrol-1-yl)phenylmagnesium bromide", "titanocene dichloride" ], "3. Reaction": [ "To a solution of 2,6-difluoro-3-(1-hydropyrrol-1-yl)phenylmagnesium bromide in THF, add titanocene dichloride slowly with stirring.", "Heat the reaction mixture to reflux for 24 hours.", "Cool the mixture to room temperature and quench with saturated ammonium chloride solution.", "Extract the organic layer with ethyl acetate and dry over magnesium sulfate.", "Concentrate the solution to obtain the crude product.", "Purify the product by column chromatography using hexane/ethyl acetate as the eluent." ] } | |

CAS番号 |

125051-32-3 |

分子式 |

C30H22F4N2Ti |

分子量 |

534.4 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |

InChI |

InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q2*-1;;;+2 |

InChIキー |

QHNPPOBPWLEPMT-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |

正規SMILES |

C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |

製品の起源 |

United States |

Q1: What makes Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene suitable for holographic data storage?

A: this compound, or IRG 784, functions as a photoinitiator in photopolymers used for holographic data storage []. The research highlights its high solubility in methyl methacrylate (MMA), a key component in creating photopolymer materials with thicknesses suitable for this application []. This property allows for the fabrication of thick, high-quality photopolymers that can store holographic data.

Q2: How does the concentration of IRG 784 affect the performance of the photopolymer in holographic data storage?

A: The study demonstrates that the weight ratio of IRG 784 in the PMMA matrix significantly influences the diffraction efficiency of the resulting photopolymer []. While the exact relationship isn't detailed, the research indicates that optimizing the concentration of IRG 784 is crucial for maximizing the performance of the material in holographic data storage applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)